trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine
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Overview
Description
trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, a fluorophenoxy group, a hydroxyl group, and a Boc-protected amine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common approach is the cyclization of an amino acid derivative, followed by the introduction of the fluorophenoxy group through nucleophilic substitution reactions. The Boc protection of the amine group is achieved using di-tert-butyl dicarbonate (Boc2O) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine: can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: : The compound can be reduced to remove the hydroxyl group or modify the pyrrolidine ring.
Substitution: : The fluorophenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like Grignard reagents or organolithium compounds can be employed, along with suitable solvents and temperatures.
Major Products Formed
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Formation of amines or alcohols.
Substitution: : Introduction of various functional groups, leading to diverse derivatives.
Scientific Research Applications
trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used to study biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: : The compound can be utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine exerts its effects depends on its molecular targets and pathways. For example, in drug development, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would vary based on the application and the specific biological system involved.
Comparison with Similar Compounds
trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine: can be compared with other similar compounds, such as:
trans-3-(3-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine
trans-3-(4-methoxyphenoxy)-4-hydroxy-1-Boc-pyrrolidine
trans-3-(4-chlorophenoxy)-4-hydroxy-1-Boc-pyrrolidine
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-8-12(18)13(9-17)20-11-6-4-10(16)5-7-11/h4-7,12-13,18H,8-9H2,1-3H3/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTPAXWWSBOEDX-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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